1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific steps may include:
Condensation Reaction: Aniline derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Functional Group Modification: Introduction of the ethyl, hydroxy, and methylbutenyl groups through various organic reactions such as alkylation, hydroxylation, and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: Functional groups on the quinoline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 1-ethyl-3-oxo-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one.
Reduction: Formation of 1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-hydroxyquinolin-2(1H)-one: Lacks the methylbutenyl group.
4-(2-Methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the ethyl and hydroxy groups.
1-Ethyl-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
918785-21-4 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-5-16(3,4)13-11-9-7-8-10-12(11)17(6-2)15(19)14(13)18/h5,7-10,18H,1,6H2,2-4H3 |
InChI Key |
DMZFGAYHQFHFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.